REACTION_CXSMILES
|
C1(N)CCCCC1.C(N(CC)CC)C.C(=S)=S.C(N(CC)CC)C.[CH:25]1([NH:31][C:32](=S)[SH:33])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1>C(#N)C>[CH:25]1([N:31]=[C:32]=[S:33])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:3.4|
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.C1(CCCCC1)NC(S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the admixture was stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this solution was added 256 mg (0.001 mol) of DSC
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is distilled
|
Type
|
CUSTOM
|
Details
|
to remove the acetonitrile
|
Type
|
WASH
|
Details
|
washed with 1 N-HCl, with aqueous 4% NaHCO3, with water and finally with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column-chromatography on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |